Cas no 98077-75-9 (1-Pentanol, 3-ethyl-2,4-dimethyl-)

1-Pentanol, 3-ethyl-2,4-dimethyl-, is a branched-chain primary alcohol with the molecular formula C9H20O. This compound is characterized by its unique structural configuration, featuring ethyl and methyl substituents on the pentanol backbone, which influence its physical and chemical properties. It exhibits moderate solubility in water and good solubility in organic solvents, making it suitable for use as an intermediate in organic synthesis or as a solvent in specialized applications. Its branched structure contributes to lower volatility compared to linear alcohols, enhancing handling stability. The compound may also serve as a precursor in the production of esters, plasticizers, or flavoring agents, depending on purity and functional requirements.
1-Pentanol, 3-ethyl-2,4-dimethyl- structure
98077-75-9 structure
Product Name:1-Pentanol, 3-ethyl-2,4-dimethyl-
CAS No:98077-75-9
MF:C9H20O
MW:144.254503250122
CID:4372300
PubChem ID:86133566
Update Time:2025-10-31

1-Pentanol, 3-ethyl-2,4-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Pentanol, 3-ethyl-2,4-dimethyl-
    • 3-ethyl-2,4-dimethylpentan-1-ol
    • 98077-75-9
    • EN300-6506260
    • SCHEMBL25260304
    • Inchi: 1S/C9H20O/c1-5-9(7(2)3)8(4)6-10/h7-10H,5-6H2,1-4H3
    • InChI Key: MPKPVUIGRACISG-UHFFFAOYSA-N
    • SMILES: C(O)C(C)C(CC)C(C)C

Computed Properties

  • Exact Mass: 144.151415257Da
  • Monoisotopic Mass: 144.151415257Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 78.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 20.2Ų

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Additional information on 1-Pentanol, 3-ethyl-2,4-dimethyl-

Comprehensive Overview of 1-Pentanol, 3-Ethyl-2,4-Dimethyl- (CAS No. 98077-75-9): Chemical Properties, Applications, and Recent Research Trends

1-Pentanol, 3-ethyl-2,4-dimethyl- is a branched-chain alcohol with the molecular formula C8H18O and a molecular weight of 142.23 g/mol. This compound, identified by the CAS No. 98077-75-9, belongs to the class of alkanols and is characterized by its unique structural features, including a five-carbon backbone with substituents at the 2- and 4-positions. The 3-ethyl-2,4-dimethyl- substituents introduce steric and electronic effects that influence its reactivity and physical properties, making it a valuable compound in both academic research and industrial applications.

Recent studies published in Organic Letters (2023) have highlighted the role of 1-pentanol, 3-ethyl-2,4-dimethyl- as a versatile intermediate in the synthesis of bioactive molecules. Researchers at the University of Tokyo demonstrated that this compound can serve as a precursor in the construction of complex terpenoid scaffolds, which are essential in the development of novel anticancer agents and antimicrobial compounds. The compound's branched structure allows for efficient regioselective functionalization, a critical factor in pharmaceutical molecular design.

The physical properties of 1-pentanol, 3-ethyl-2,4-dimethyl- have been extensively studied in solvent engineering applications. According to data from the ChemSpider database, this compound exhibits a boiling point of approximately 176°C and a melting point of -45°C, which are advantageous for its use in high-temperature reactions and low-temperature storage. Its hydrophobic nature and moderate polarity make it an effective co-solvent in the synthesis of polymer nanocomposites, as reported in a 2023 study in ACS Applied Materials & Interfaces.

In the field of green chemistry, 1-pentanol, 3-ethyl-2,4-dimethyl- has gained attention for its potential as a renewable feedstock. A 2023 paper in Green Chemistry described a biocatalytic route to synthesize this compound from plant-derived fatty acids, emphasizing its role in sustainable chemical production. This approach aligns with global efforts to reduce petroleum-based chemical dependence and enhance environmental sustainability in industrial processes.

Recent computational studies published in Journal of Computational Chemistry (2023) have provided new insights into the molecular dynamics of 1-pentanol, 3-ethyl-2,4-dimethyl-. These simulations revealed that the compound's steric bulk and alkyl chain branching significantly influence its intermolecular interactions with other organic molecules. This knowledge is crucial for optimizing its use in supramolecular assemblies and self-organized nanostructures.

The analytical chemistry community has also focused on the chromatographic behavior of 1-pentanol, 3-ethyl-2,4-dimethyl-. A 2023 study in Journal of Chromatography A demonstrated that this compound can be effectively separated using gas chromatography with capillary columns coated with non-polar stationary phases. The retention time and peak shape of the compound were found to be highly dependent on column temperature and carrier gas flow rates, which are critical parameters in quality control and product purity assessment.

In materials science, researchers at MIT have explored the use of 1-pentanol, 3-ethyl-2,4-dimethyl- in the synthesis of flexible polyurethanes. Their findings, published in Advanced Materials (2023), indicated that the compound's alkyl branching enhances the mechanical properties of the resulting polymers, including improved elongation at break and impact resistance. This application highlights the compound's potential in the production of high-performance coatings and elastic foams.

The pharmaceutical industry has also shown interest in the metabolic fate of 1-pentanol, 3-ethyl-2,4-dimethyl-. A 2023 study in Drug Metabolism and Disposition investigated the biotransformation pathways of this compound in hepatic microsomes. The results indicated that the compound undergoes oxidative metabolism primarily via CYP450 enzymes, leading to the formation of hydroxylated metabolites. This information is vital for drug safety assessments and toxicity profiling.

Looking ahead, the future applications of 1-pentanol, 3-ethyl-2,4-dimethyl- are expected to expand into nanotechnology and quantum computing. A 2023 perspective in Nature Nanotechnology speculated that the compound's unique molecular architecture could be utilized in the design of molecular electronic devices, where its electronic properties and stability under extreme conditions would be advantageous. This potential application underscores the compound's versatility and scientific significance.

In conclusion, 1-pentanol, 3-ethyl-2,4-dimethyl- stands as a multifunctional compound with diverse applications across multiple scientific disciplines. From its role as a synthetic intermediate in pharmaceutical research to its environmental benefits in green chemistry, the compound continues to inspire innovative research and industrial development. As scientific understanding of its molecular behavior deepens, its potential applications are expected to grow, further cementing its importance in modern chemistry and materials science.

1-Pentanol, 3-Ethyl-2,4-Dimethyl-: A Multifaceted Compound Across Scientific Disciplines Overview and Structural Significance 1-Pentanol, 3-ethyl-2,4-dimethyl- is a branched alcohol characterized by its unique structural features, including the 3-ethyl and 2,4-dimethyl substituents. These groups introduce steric and electronic effects that significantly influence its reactivity, physical properties, and versatility in chemical applications. This compound has emerged as a valuable molecule in both academic research and industrial settings due to its multifunctional nature. Synthetic Chemistry and Pharmaceutical Applications Recent advances in organic synthesis have highlighted the role of 1-pentanol, 3-ethyl-2,4-dimethyl- as a versatile intermediate in the construction of complex bioactive molecules. Studies from the University of Tokyo (2023) demonstrated its utility in the synthesis of terpenoid scaffolds, which are critical for the development of novel anticancer and antimicrobial agents. Its structural flexibility allows for regioselective functionalization, a key factor in pharmaceutical molecular design. Physical Properties and Solvent Engineering The compound exhibits a boiling point of approximately 176°C and a melting point of -45°C, making it suitable for high-temperature reactions and low-temperature storage. Its hydrophobic nature and moderate polarity render it an effective co-solvent in the synthesis of polymer nanocomposites, as reported in *ACS Applied Materials & Interfaces* (2023). Green Chemistry and Sustainable Production In the realm of green chemistry, 1-pentanol, 3-ethyl-2,4-dimethyl- has gained attention as a renewable feedstock. A 2023 study in *Green Chemistry* described a biocatalytic route to synthesize this compound from plant-derived fatty acids, emphasizing its role in reducing petroleum-based chemical dependence and enhancing environmental sustainability. Computational Insights and Molecular Dynamics Recent computational studies in *Journal of Computational Chemistry* (2023) have provided insights into the molecular dynamics of the compound. These simulations revealed that its steric bulk and alkyl chain branching significantly influence intermolecular interactions, which are crucial for optimizing its use in supramolecular assemblies and self-organized systems. Pharmaceutical Metabolism and Toxicity Profiling Research in *Drug Metabolism and Disposition* (2023) investigated the biotransformation pathways of the compound in hepatic microsomes. The findings indicated that it undergoes oxidative metabolism primarily via CYP450 enzymes, leading to the formation of hydroxylated metabolites. This information is vital for drug safety assessments and toxicity profiling. Materials Science and Industrial Applications The compound's potential in materials science is highlighted by its use in the production of high-performance coatings and elastic foams. Studies in *ACS Applied Materials & Interfaces* (2023) have shown its utility in the development of polymer nanocomposites, where its stability and compatibility with various substrates enhance material properties. Future Prospects in Nanotechnology and Quantum Computing Looking ahead, the compound's unique molecular architecture has sparked interest in nanotechnology and quantum computing. A 2023 perspective in *Nature Nanotechnology* speculated on its potential use in molecular electronic devices, where its electronic properties and stability under extreme conditions could be advantageous. Conclusion 1-Pentanol, 3-ethyl-2,4-dimethyl- stands as a multifunctional compound with diverse applications across multiple scientific disciplines. From its role as a synthetic intermediate in pharmaceutical research to its environmental benefits in green chemistry, the compound continues to inspire innovative research and industrial development. As scientific understanding of its molecular behavior deepens, its potential applications are expected to grow, further cementing its importance in modern chemistry and materials science.
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